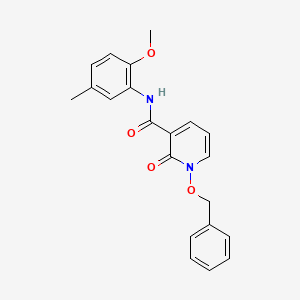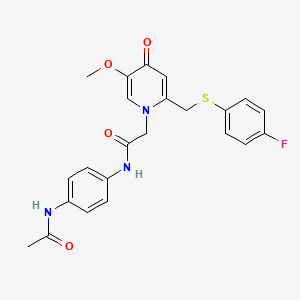
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves complex organic reactions. A related process is described in the synthesis of benzo[d]-1,2-thiazole-1,1-dioxide derivatives, which includes directed lithiation of propanamides followed by aryne-mediated cyclization . Although the target compound is not directly synthesized in the provided papers, the methodologies involving directed lithiation and cyclization could be relevant for its synthesis.
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectroscopy . Single-crystal X-ray structural analysis is also a common method to determine the arrangement of atoms within a molecule, as seen in the study of N-(3-thenoyl)fluorosulfonimide . These techniques could be applied to analyze the molecular structure of the target compound.
Chemical Reactions Analysis
The reactivity of N-sulfonylamines with azirines leading to the formation of various heterocyclic compounds, including thiadiazoles and oxathiazoles, has been explored . This indicates that N-sulfonyl groups in compounds can undergo a range of chemical reactions, which could be relevant for understanding the reactivity of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure. For instance, the presence of a 3,4-dimethoxyphenyl moiety in sulfonamide derivatives has been shown to confer good cytotoxic activity against various cancer cell lines . The electrochemical properties of related compounds, such as N-(3-thenoyl)fluorosulfonimide, have been studied, revealing that they are electroinactive over a certain voltage range but undergo hydrogen reduction . These insights could be useful in predicting the properties of the target compound.
Relevant Case Studies
Case studies involving sulfonamide derivatives have demonstrated their potential as anticancer agents. For example, novel sulfonamides with a 3,4-dimethoxyphenyl moiety were synthesized and evaluated for their anticancer activity, with some compounds showing good activity as cytotoxic agents and VEGFR-2 inhibitors . Similarly, thiazolidine-2,4-dione derivatives have been synthesized and tested for their antiproliferative activity against various human cancer cell lines, with certain derivatives exhibiting potent activity . These case studies provide a context for the potential biological applications of the target compound.
科学的研究の応用
Synthesis and Characterization
The synthesis and detailed characterization of compounds structurally related to N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide demonstrate the chemical interest in thiazole derivatives. For instance, compounds involving benzo[d]thiazol and fluoro-[1,1′-biphenyl] moieties have been prepared through reactions yielding high yields and characterized via spectral data, indicating the versatility and reactivity of such structures for further chemical applications (Manolov et al., 2021).
Anticancer and Antiproliferative Activity
The potential of thiazol-2-yl derivatives in medical research, particularly in anticancer activity, has been highlighted. Novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives exhibited significant antiproliferative activity against a range of human cancer cell lines, underscoring the promise of such compounds in therapeutic applications (Chandrappa et al., 2008).
Photodynamic Therapy for Cancer Treatment
The synthesis and characterization of zinc phthalocyanine derivatives substituted with thiazol-2-yl benzenesulfonamide groups have been reported, with significant implications for photodynamic therapy (PDT) in cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers (Pişkin et al., 2020).
Inhibitory Effects on Viral DNA Maturation
Research on nonnucleoside inhibitors, including those structurally related to the compound , has shown specific targets within the viral life cycle, such as the inhibition of cytomegalovirus (CMV) replication by interfering with viral DNA maturation. This highlights the potential for developing antiviral agents based on the manipulation of the thiazol-2-yl moiety (Buerger et al., 2001).
Applications in Fuel Cell Technology
The synthesis and properties of sulfonated block copolymers containing thiazol-2-yl and fluorenyl groups for fuel-cell applications demonstrate the compound's potential beyond biomedical applications. These materials exhibit high proton conductivity and mechanical properties, suggesting their use in fuel-cell membranes as an alternative to traditional materials (Bae et al., 2009).
特性
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S2/c1-13-3-4-15(11-14(13)2)18-12-27-20(22-18)23-19(24)9-10-28(25,26)17-7-5-16(21)6-8-17/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREOJSSTIVXUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

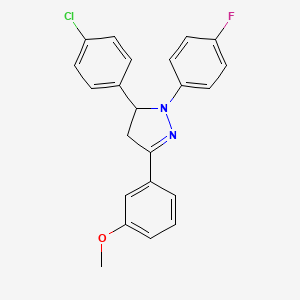

![(Z)-2-Cyano-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2547661.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2547669.png)
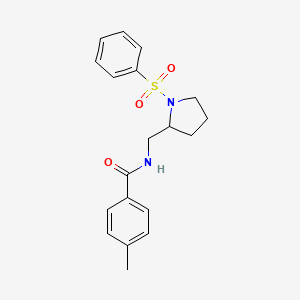
![1-(2-bromophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2547673.png)
![N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-2-(prop-2-ynylamino)acetamide](/img/structure/B2547674.png)
![N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2547676.png)

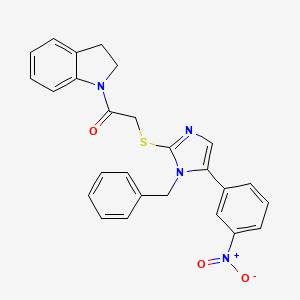
![{[4-Chloro-2-(2,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2547680.png)
